molecular formula C4H12ClNO2S B1527923 1-Methanesulfonylpropan-2-amine hydrochloride CAS No. 1158368-07-0

1-Methanesulfonylpropan-2-amine hydrochloride

Cat. No.: B1527923
CAS No.: 1158368-07-0
M. Wt: 173.66 g/mol
InChI Key: GEMOSNJUPNGFRO-UHFFFAOYSA-N
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Description

1-Methanesulfonylpropan-2-amine hydrochloride, also known as MSMP, is an organic compound that is commonly used in the field of pharmaceuticals and materials science. It has a CAS Number of 1158368-07-0 and a molecular weight of 173.66 .


Molecular Structure Analysis

The molecular formula of this compound is C4H12ClNO2S . The InChI code for this compound is 1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

1-Methanesulfonylpropan-2-amine hydrochloride has a wide range of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of various compounds, such as amines, amides, and sulfonamides. It has also been used as a tool in biochemical and physiological studies, as it can be used to study the effects of various drugs on the body. Furthermore, this compound has been used in the synthesis of small-molecule inhibitors, which are used to study the effects of various proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpropan-2-amine hydrochloride is not well understood. However, it is believed that this compound acts as an inhibitor of some enzymes and proteins, which can lead to changes in the biochemical and physiological processes in the body. This compound is also believed to interact with certain receptors in the body, which can lead to changes in the body’s response to certain drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in the body’s response to certain drugs. It has also been shown to interact with certain receptors in the body, which can lead to changes in the body’s response to certain drugs. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Methanesulfonylpropan-2-amine hydrochloride in laboratory experiments is that it is relatively inexpensive and easy to obtain. Furthermore, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in some experiments. Additionally, this compound can be toxic if ingested, so it should be handled with care.

Future Directions

There are several potential future directions for the use of 1-Methanesulfonylpropan-2-amine hydrochloride in scientific research. One potential direction is the use of this compound as a tool to study the effects of various drugs on the body. Additionally, this compound could be used to study the effects of various proteins and enzymes, as well as the effects of various receptors in the body. Furthermore, this compound could be used as a tool to study the effects of various diseases, as well as the effects of various treatments. Finally, this compound could be used to study the effects of various environmental factors, such as pollutants and toxins, on the body.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s important to handle this compound with care and use appropriate safety measures.

Properties

IUPAC Name

1-methylsulfonylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOSNJUPNGFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158368-07-0
Record name 1-methanesulfonylpropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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